3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol
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Overview
Description
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of hydroxyl groups on the benzene ring, which makes it a type of phenol .
Preparation Methods
The synthesis of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the hydroxylation of phenol over a catalyst using hydrogen peroxide. This reaction affords a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol) . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Both compounds have hydroxyl groups on the benzene ring, but catechol lacks the ethyl group attached to the benzene ring.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, whereas this compound has them in the ortho position.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, differing from the ortho configuration of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58698-98-9 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H14O3/c15-12-8-5-10(6-9-12)4-7-11-2-1-3-13(16)14(11)17/h1-3,5-6,8-9,15-17H,4,7H2 |
InChI Key |
QHHYUBDPORTKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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